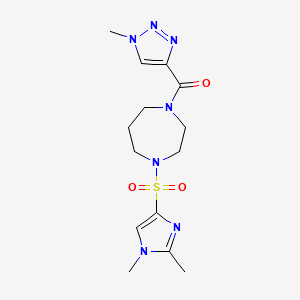
(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H21N7O3S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , with a CAS number of 1903014-79-8, is a synthetic organic molecule featuring a complex structure that combines imidazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
Chemical Structure
The molecular formula of this compound is C17H25N5O4S with a molecular weight of 395.5 g/mol. The structural representation includes a sulfonyl group attached to a diazepane ring and a triazole moiety, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing imidazole and triazole rings exhibit a variety of biological activities, including:
- Antiviral Activity : Compounds similar to this structure have been studied for their ability to inhibit viral replication. For instance, 1-sulfonyl-3-amino-1H-triazoles have shown efficacy against the Yellow Fever Virus (YFV) and other viral pathogens .
- Anticancer Properties : The structural components suggest potential interactions with biological targets involved in cancer progression. Some studies have indicated that imidazole derivatives can act as inhibitors of certain kinases involved in tumor growth .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary studies on related compounds indicate:
- Absorption : High oral bioavailability has been suggested for similar compounds, with studies showing promising pharmacokinetic profiles in murine models.
- Metabolism : Metabolic stability is essential for prolonged activity; some derivatives have demonstrated good metabolic stability in liver microsomes.
Table 1: Summary of ADME Properties
Case Studies
A notable study investigated the antiviral properties of related sulfonyl triazoles against YFV. The compound RCB16007 was highlighted for its effective inhibition of viral replication, showcasing a promising lead for further development against flavivirus infections .
In another context, compounds featuring similar structural motifs have been evaluated for their anticancer effects. These studies often focus on their ability to inhibit specific kinases or modulate pathways involved in cell proliferation and survival .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that modifications on the imidazole and triazole rings can significantly influence biological activity. For example:
- Substitution Patterns : Variations in substituents on the triazole ring can enhance antiviral potency.
- Linker Length : The length and flexibility of the diazepane linker can affect binding affinity to target proteins.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Imidazole Substituent | Enhances antiviral activity |
| Triazole Positioning | Critical for enzyme inhibition |
| Diazepane Length | Affects binding affinity |
属性
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O3S/c1-11-15-13(10-18(11)2)25(23,24)21-6-4-5-20(7-8-21)14(22)12-9-19(3)17-16-12/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNVSCNKIWCXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














